

# Spectroscopic Profile of Axinysonsone A: A Technical Guide

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## Compound of Interest

Compound Name: *axinysonsone A*

Cat. No.: *B13446970*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **axinysonsone A**, a sesquiterpenoid derived from the marine sponge *Axinyssa isabela*. The data presented herein is essential for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

## Core Spectroscopic Data

The structural characterization of **axinysonsone A** is primarily based on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for this compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Axinysonsone A (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.45	m	
2 $\alpha$	2.35	m	
2 $\beta$	2.60	m	
3	5.85	s	
5 $\alpha$	2.15	m	
5 $\beta$	2.30	m	
6	4.02	t	8.5
7	1.85	m	10.0, 5.0
8 $\alpha$	0.80	dd	
8 $\beta$	0.65	t	5.0
10	1.68	m	
12	1.05	s	
13	1.08	s	
14	0.95	d	7.0
15	1.25	s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Axinysonone A (125 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
1	38.5
2	34.2
3	125.5
4	200.1
5	41.8
6	78.9
7	48.2
8	19.5
9	28.1
10	36.4
11	22.3
12	29.1
13	21.8
14	15.2
15	25.4

**Table 3: High-Resolution Mass Spectrometry Data for Axinysonsone A**

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	257.1512	257.1515

## Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and structural elucidation of **axinysonsone A** from the marine sponge *Axinyssa isabela*.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A purified sample of **axinydone A** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AMX 500 spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Spectra were recorded at a frequency of 500 MHz.
  - Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signal ( $\text{CHCl}_3$  at  $\delta$  7.26).
  - Coupling constants (J) are reported in Hertz (Hz).
- $^{13}\text{C}$  NMR Acquisition:
  - Spectra were recorded at a frequency of 125 MHz.
  - Chemical shifts ( $\delta$ ) are reported in ppm relative to the solvent signal ( $\text{CDCl}_3$  at  $\delta$  77.0).
- Data Analysis: 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals.

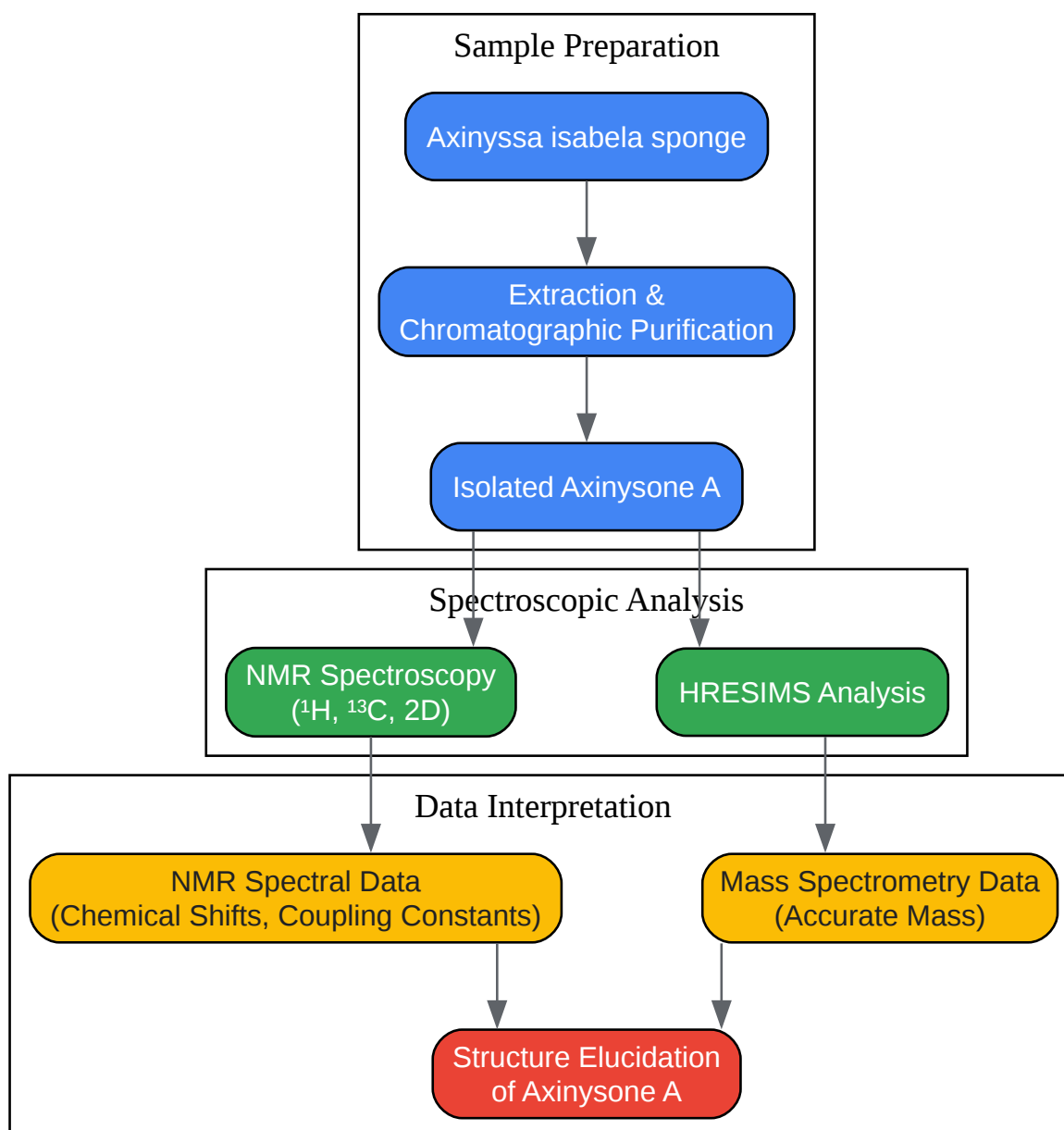
## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Sample Preparation: A purified sample of **axinydone A** was dissolved in a suitable solvent, typically methanol or acetonitrile.
- Instrumentation: HRESIMS data were obtained on a Micromass Q-TOF mass spectrometer.
- Ionization Mode: The analysis was performed in positive ion mode.
- Data Acquisition: The instrument was operated to acquire high-resolution mass spectra to determine the accurate mass of the molecular ion. The data for **axinydone A** was obtained for the sodium adduct  $[\text{M}+\text{Na}]^+$ .

- Elemental Composition Calculation: The elemental composition was calculated from the measured accurate mass, which was found to be consistent with the molecular formula  $C_{15}H_{22}O_2$ .

## Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of **axinysonone A**.



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Caption: Experimental workflow for the spectroscopic analysis of **axinysone A**.

- To cite this document: BenchChem. [Spectroscopic Profile of Axinysone A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13446970#spectroscopic-data-of-axinysone-a-nmr-ms]

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